
(E)-ethyl 3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylate is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with chloro and ethylamino groups, and an acrylate ester moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylate typically involves multi-step organic reactions
Pyrimidine Core Formation: The pyrimidine ring can be synthesized via a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The chloro group is introduced through a halogenation reaction, often using reagents like phosphorus oxychloride (POCl₃). The ethylamino group can be added via nucleophilic substitution using ethylamine.
Acrylate Ester Formation: The final step involves the esterification of the pyrimidine derivative with ethyl acrylate under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen or other substituents.
Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the chloro group can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, reduction could produce dechlorinated derivatives, and substitution reactions would result in various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, (E)-ethyl 3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating libraries of compounds for drug discovery and materials science.
Biology and Medicine
The compound’s potential biological activities are of interest in medicinal chemistry. It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism by which (E)-ethyl 3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-ethyl 3-(2-chloro-4-(methylamino)pyrimidin-5-yl)acrylate
- (E)-ethyl 3-(2-chloro-4-(dimethylamino)pyrimidin-5-yl)acrylate
- (E)-ethyl 3-(2-chloro-4-(propylamino)pyrimidin-5-yl)acrylate
Uniqueness
Compared to its analogs, (E)-ethyl 3-(2-chloro-4-(ethylamino)pyrimidin-5-yl)acrylate may exhibit unique reactivity and biological activity due to the specific nature of the ethylamino group. This can influence its binding affinity to biological targets and its behavior in chemical reactions, making it a distinct and valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
ethyl (E)-3-[2-chloro-4-(ethylamino)pyrimidin-5-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-3-13-10-8(7-14-11(12)15-10)5-6-9(16)17-4-2/h5-7H,3-4H2,1-2H3,(H,13,14,15)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVSNDAIAWTZNM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1C=CC(=O)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=NC=C1/C=C/C(=O)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
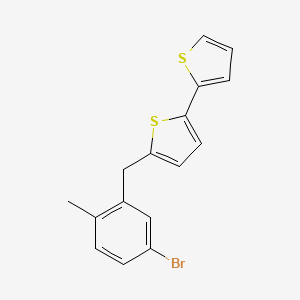
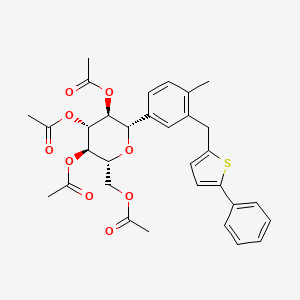
![(2R,2'R,3S,3'S,4R,4'R,5R,5'R,6S,6'S)-6,6'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)](/img/structure/B8091312.png)
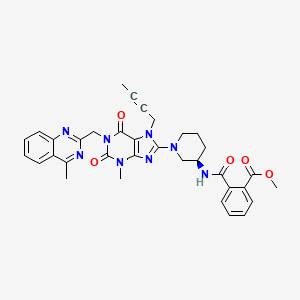
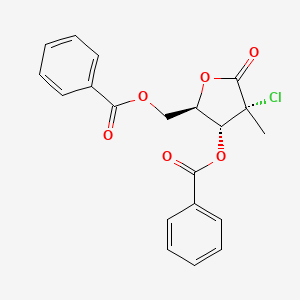
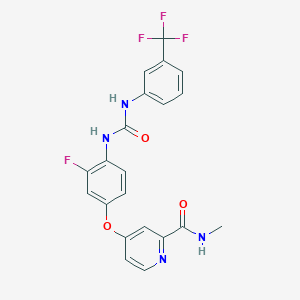

![2-(3-((5-(4'-fluoro-[1,1'-biphenyl]-4-yl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B8091331.png)
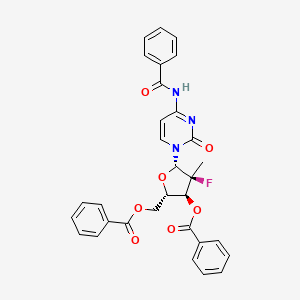

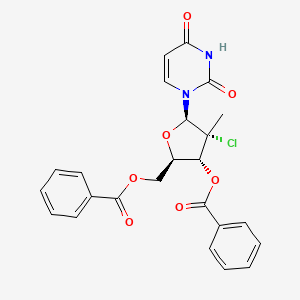
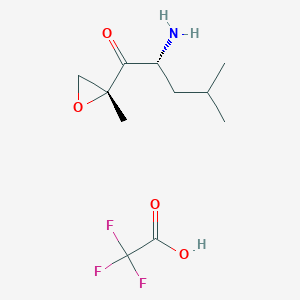
![tert-butyl 4-(2-iodo-1-(2-phenyl-1H-benzo[d]imidazol-1-yl)ethyl)piperidine-1-carboxylate](/img/structure/B8091357.png)
![bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane](/img/structure/B8091358.png)
